molecular formula C9H14N2O B111037 2-[(2-Aminophenyl)(methyl)amino]ethanol CAS No. 103763-87-7

2-[(2-Aminophenyl)(methyl)amino]ethanol

Cat. No.: B111037
CAS No.: 103763-87-7
M. Wt: 166.22 g/mol
InChI Key: PGHNSQXARUHJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Aminophenyl)(methyl)amino]ethanol is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of an amino group, a methyl group, and an ethanol moiety attached to a phenyl ring.

Scientific Research Applications

2-[(2-Aminophenyl)(methyl)amino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet (SDS) for “2-[(2-Aminophenyl)(methyl)amino]ethanol” can be found online . It is always recommended to refer to the SDS for detailed safety and hazard information.

Mechanism of Action

Target of Action

It has been found that this compound is used for co2 absorption . The exact biological target and its role are still under investigation.

Mode of Action

It is known to be involved in the absorption of CO2

Biochemical Pathways

It is known to be involved in the process of CO2 absorption , which suggests it may interact with biochemical pathways related to gas exchange or acid-base balance.

Action Environment

It is known that the compound’s ability to absorb co2 was studied in a wide temperature range of 30315-34315 K and up to a pressure of 243 kPa . This suggests that temperature and pressure may be important environmental factors influencing the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Aminophenyl)(methyl)amino]ethanol typically involves the reaction of 2-nitroaniline with formaldehyde and hydrogen in the presence of a catalyst. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the ethanol moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Aminophenyl)(methyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Comparison with Similar Compounds

Uniqueness: 2-[(2-Aminophenyl)(methyl)amino]ethanol is unique due to the presence of both an amino group and an ethanol moiety attached to the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-amino-N-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11(6-7-12)9-5-3-2-4-8(9)10/h2-5,12H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHNSQXARUHJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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